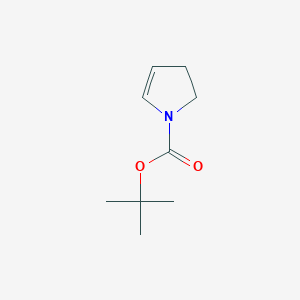

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

描述

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a bicyclic compound featuring a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) protected by a tert-butoxycarbonyl (Boc) group. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the Boc group acts as a protective moiety for amines during multi-step reactions . Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (inferred from analogs in ). Key applications include its use in synthesizing indole-fused pyrrole derivatives () and as a precursor for chiral carbamoyl-substituted analogs ().

属性

IUPAC Name |

tert-butyl 2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVICHWBECIALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445634 | |

| Record name | N-BOC-PYRROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-71-2 | |

| Record name | tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-PYRROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps

Reagents and Conditions :

- Boc₂O (di-tert-butyl dicarbonate) as the protecting agent.

- Base catalysts : 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

- Solvents : Acetonitrile (MeCN) or dichloromethane (DCM).

Reaction Mechanism :

- Boc₂O reacts with the free amine of pyrrole in a nucleophilic acyl substitution.

- The reaction proceeds at room temperature (20–25°C) or under reflux (0–25°C), yielding the Boc-protected product.

Example Protocol :

| Parameter | Value/Range |

|---|---|

| Reaction Time | 12–24 hours |

| Solvent | MeCN or DCM |

| Catalyst | DMAP or TEA |

| Temperature | 0–25°C |

Hydrogenation of Unsaturated Precursors

Partial hydrogenation of unsaturated pyrrole derivatives offers an alternative route to the 2,3-dihydro isomer. This method is less common but demonstrates utility in selective saturation.

Key Steps

Reagents and Conditions :

- Catalyst : Palladium on carbon (Pd/C) or Pd(OH)₂.

- Pressure : 60 psi H₂ (ambient temperature) or 2.0 MPa H₂ (70°C).

Reaction Mechanism :

- Hydrogenation of a pyrrolidine intermediate (e.g., 3-thien-2-ylpyrrolidine) reduces the double bond selectively.

- Requires careful control to avoid over-hydrogenation.

Example Protocol :

| Parameter | Value/Range |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | 20°C |

| Pressure | 60 psi H₂ |

Ring-Closing Metathesis (RCM)

RCM is employed to synthesize cyclic precursors, which are subsequently functionalized. While primarily reported for 2,5-dihydro derivatives, analogous strategies may apply to 2,3-dihydro systems.

Key Steps

Reagents and Conditions :

- Catalyst : Grubbs catalyst (e.g., RuCl₂(PCy₃)₂=CH₂).

- Substrate : N-Boc-diallylamine.

Reaction Mechanism :

- RCM of diallylamine forms a five-membered ring with a double bond.

- The stereochemistry of the double bond dictates the dihydro-pyrrole isomer.

Example Protocol :

| Parameter | Value/Range |

|---|---|

| Catalyst | Grubbs catalyst |

| Solvent | Toluene |

| Temperature | 60°C |

| Reaction Time | 6–12 hours |

Comparative Analysis of Methods

The choice of method depends on scalability, cost, and desired purity.

| Method | Advantages | Limitations |

|---|---|---|

| Boc Protection | High yield, mild conditions | Limited to pyrrole derivatives |

| Hydrogenation | Selective saturation | Requires specialized equipment |

| RCM | Forms cyclic precursors | High catalyst cost |

Optimization Strategies

To enhance efficiency, researchers often refine reaction parameters:

Solvent Selection :

Catalyst Loading :

Purification :

- Silica gel chromatography (Hex/EtOAc gradients) ensures >95% purity.

化学反应分析

Types of Reactions

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields N-oxides, while reduction produces amines .

科学研究应用

Chemistry

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of derivatives that can undergo further functionalization to yield biologically active compounds.

Synthetic Routes

The synthesis typically involves the reaction of N-protected pyrrole with tert-butyl chloroformate under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. This method ensures high yields and purity, crucial for subsequent applications in research.

Biology

In biological research, this compound is employed to study enzyme mechanisms and cellular processes. Its ability to interact with various biomolecules allows researchers to explore its role in metabolic pathways and gene expression.

Case Studies

- Enzyme Inhibition : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modify the metabolism of co-administered drugs, highlighting its potential in pharmacology for enhancing therapeutic efficacy or reducing side effects .

- Cellular Effects : Studies indicate that this compound influences cell signaling pathways and gene expression, affecting cellular metabolism. Its stability under specific conditions allows for long-term studies on its effects on cellular functions.

Medicine

The compound is investigated for its potential therapeutic applications, serving as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enable the development of new drugs targeting various diseases.

Therapeutic Potential

Research has focused on its application in developing analogs of neurotransmitters like GABA (gamma-aminobutyric acid), which could lead to new treatments for neurological disorders.

Industry

In industrial applications, this compound is used in producing specialty chemicals and polymers. Its unique properties allow it to be incorporated into materials with specific characteristics suitable for various applications.

作用机制

The mechanism of action of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. It can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The specific pathways involved depend on the context of its use in chemical reactions or biological systems .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., formyl, nitro) increase electrophilicity, making the pyrrole ring more reactive toward nucleophiles .

- Steric effects from tert-butyl or indole groups influence reaction pathways. For example, tert-butyl protection in enables high-yield (94–98%) syntheses of complex indole-pyrrole hybrids by preventing amine oxidation .

- Chiral centers (e.g., R-configuration in ) introduce stereoselectivity, critical for drug design .

2.3. Physical and Spectral Properties

- Melting Points: Indole-pyrrole hybrids (): 169–190°C, reflecting high crystallinity due to π-stacking of indole rings. (4-Nitrophenyl)methyl analog (): Not reported, but Hirshfeld analysis suggests dense packing from nitro group interactions .

- Spectroscopy :

生物活性

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring structure with a tert-butyl ester group. Its molecular formula is and it has a molecular weight of approximately 169.22 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyrrole ring can undergo electrophilic substitution reactions, while the carboxylate group may participate in nucleophilic addition reactions. These interactions can modulate biological pathways, influencing pharmacological activity such as:

- Anticancer Activity : Preliminary studies suggest that this compound may serve as a precursor for the synthesis of novel tricyclic indoles with potential anticancer properties.

- Antimicrobial Properties : Pyrrole derivatives have been explored for their antibacterial activities, which may extend to this compound .

- Signal Transduction Modulation : The compound's interactions with cellular receptors may alter signal transduction pathways, affecting gene expression and metabolic processes.

Anticancer Applications

Recent research has highlighted the potential of this compound in developing anticancer agents. A study indicated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and death.

Data Table: Summary of Biological Activities

Synthesis and Applications

This compound is synthesized through the reaction of N-Boc-diallylamine under controlled conditions involving catalysts like triethylamine. This synthetic route highlights its utility as an intermediate for creating more complex organic molecules used in pharmaceutical applications.

常见问题

Q. What are the optimal synthetic routes for preparing tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate?

The synthesis typically involves cyclization and functional group protection. For example, (4-nitrophenyl)methyl 2-hydroxypyrrolidine-1-carboxylate is treated with trifluoroacetic anhydride (TFAA) in toluene under reflux, followed by purification via flash chromatography (EtOAc/hexane). Key steps include controlling reaction temperature (273 K for TFAA addition, then room temperature) and using bases like 2,4-lutidine to facilitate dehydration. Yield optimization (~80%) requires precise stoichiometry and inert conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : Rotamers are observed in H and C NMR due to restricted rotation around the carbamate bond. Peaks for dihydropyrrole protons (e.g., H2, H3) appear as multiplets between δ 2.4–6.8 ppm .

- X-ray Diffraction : Monoclinic crystals (space group ) reveal planar dihydropyrrole rings (RMSD = 0.0049 Å) and intermolecular interactions (C–H⋯O, π–π stacking). Lattice parameters (e.g., Å, ) are refined using SHELXL .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 33.8% O–H/H–O interactions) to explain packing efficiency .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear chemical-resistant gloves (e.g., nitrile), closed goggles, and full-body protective clothing to prevent dermal exposure .

- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or ABEK-P2 cartridges for higher concentrations .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for dihydropyrrole derivatives?

Discrepancies between crystallographic and computational models (e.g., planar vs. puckered rings) require cross-validation:

- Multi-technique Analysis : Compare X-ray data with DFT-optimized geometries and solid-state NMR to assess conformational flexibility .

- Database Surveys : Cross-reference with rare CSD entries (e.g., WAZXAW) to identify atypical bonding patterns .

- Refinement Parameters : Use SHELXL’s full-matrix least-squares refinement to minimize (e.g., 0.023) and validate displacement parameters () .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

- C–H⋯O Interactions : Stabilize supramolecular layers (e.g., nitrobenzene-C–H⋯O) with bond distances ~2.8–3.0 Å, enhancing thermal stability .

- π–π Stacking : Between pyrrole and nitrobenzene rings (inter-centroid distance = 3.7414 Å) contributes to crystal density ( Mg/m) and solubility limitations .

- Electrostatic Potential Maps : Hirshfeld surfaces highlight regions of high polarity, guiding solvent selection for recrystallization .

Q. What strategies are effective in designing bioactivity assays for this compound?

- Enzyme Inhibition : Test glycosidase inhibition using fluorogenic substrates (e.g., 4-nitrophenyl glycosides) at varying pH and temperature .

- Molecular Docking : Align the dihydropyrrole scaffold with active sites of target enzymes (e.g., Mytilus edulis adhesive proteins) using software like AutoDock .

- SAR Studies : Modify the tert-butyl group to assess steric effects on binding affinity. Compare with analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .

Q. How can crystallographic data be validated to ensure reproducibility?

- Refinement Metrics : Monitor (<5%), (<0.05), and (Goodness-of-Fit ~1.0) during SHELXL refinement .

- Twinned Data Analysis : Use PLATON to detect pseudo-merohedral twinning and apply HKLF5 scaling .

- Cross-Validation : Compare experimental bond lengths/angles with CSD averages (e.g., C–O = 1.3527 Å vs. CSD mean = 1.36 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。